molecular formula C11H20O5S2 B155711 5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid CAS No. 132461-39-3

5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid

Cat. No.: B155711
CAS No.: 132461-39-3
M. Wt: 296.4 g/mol
InChI Key: BPHVIFJUYFPIAI-OGFXRTJISA-N
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Description

®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid is a complex polymeric compound. This compound is notable for its unique structural properties, which include a dithiolane ring and a pentanoic acid chain polymerized with 2-hydroxypropanoic acid. These structural features confer the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid typically involves the polymerization of ®-1,2-Dithiolane-3-pentanoic acid with 2-hydroxypropanoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the polymerization process. Common catalysts used include metal-based catalysts such as tin(II) octoate. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired polymer structure is achieved.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under optimized conditions. The process is monitored to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolane ring, leading to the formation of thiol derivatives.

    Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted polymers with various functional groups.

Scientific Research Applications

®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of ®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, leading to modifications in protein function. Additionally, the polymer can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid is unique due to its combination of a dithiolane ring and a pentanoic acid chain polymerized with 2-hydroxypropanoic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that require biocompatibility, antioxidant properties, and the ability to undergo various chemical modifications.

Properties

CAS No.

132461-39-3

Molecular Formula

C11H20O5S2

Molecular Weight

296.4 g/mol

IUPAC Name

5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid

InChI

InChI=1S/C8H14O2S2.C3H6O3/c9-8(10)4-2-1-3-7-5-6-11-12-7;1-2(4)3(5)6/h7H,1-6H2,(H,9,10);2,4H,1H3,(H,5,6)/t7-;/m1./s1

InChI Key

BPHVIFJUYFPIAI-OGFXRTJISA-N

Isomeric SMILES

CC(C(=O)O)O.C1CSS[C@@H]1CCCCC(=O)O

SMILES

CC(C(=O)O)O.C1CSSC1CCCCC(=O)O

Canonical SMILES

CC(C(=O)O)O.C1CSSC1CCCCC(=O)O

Synonyms

P-LAC-P-LI
polylactic acid-polylipoic acid

Origin of Product

United States

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